molecular formula C₂₅H₄₀Cl₇N₂O₈PS B1147509 [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate CAS No. 147621-30-5

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate

Cat. No.: B1147509
CAS No.: 147621-30-5
M. Wt: 807.8
InChI Key:
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Description

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate is a biochemical compound primarily used in proteomics research. It is a derivative of clindamycin, a well-known antibiotic, and is characterized by its unique molecular structure, which includes an isopropylidene group and a bis(2,2,2-trichloroethyl) phosphate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate involves multiple steps. The starting material is clindamycin, which undergoes a series of chemical reactions to introduce the isopropylidene and bis(2,2,2-trichloroethyl) phosphate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .

Scientific Research Applications

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate involves its interaction with molecular targets such as bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate is unique due to its modified structure, which enhances its stability and potentially its efficacy. The addition of the isopropylidene and bis(2,2,2-trichloroethyl) phosphate groups distinguishes it from other similar compounds and may confer additional properties beneficial for research and therapeutic applications .

Properties

IUPAC Name

[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40Cl7N2O8PS/c1-7-8-14-9-15(34(5)10-14)21(35)33-16(13(2)26)17-18-19(41-23(3,4)40-18)20(22(39-17)44-6)42-43(36,37-11-24(27,28)29)38-12-25(30,31)32/h13-20,22H,7-12H2,1-6H3,(H,33,35)/t13?,14?,15-,16?,17?,18+,19?,20?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJMHIDEUSFNK-ZSSCXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40Cl7N2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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